molecular formula C17H18F2N2O3S B2582635 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide CAS No. 1705270-44-5

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2582635
CAS No.: 1705270-44-5
M. Wt: 368.4
InChI Key: LAPPRFMEBGKOSA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorobenzene ring, a sulfonamide group, and a hydroxyethyl group attached to a methylindoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indoline Moiety: The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Attachment of the Hydroxyethyl Group: The next step involves the alkylation of the indoline nitrogen with an appropriate haloalcohol, such as 2-chloroethanol, under basic conditions to introduce the hydroxyethyl group.

    Formation of the Sulfonamide: The final step is the sulfonylation of the hydroxyethylindoline intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction typically proceeds under mild conditions and yields the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine positions, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to study cellular processes and pathways.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the difluorobenzene ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide
  • N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
  • 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide is unique due to the presence of both the difluorobenzene ring and the hydroxyethylindoline moiety. This combination of functional groups provides distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-21-8-7-11-9-12(5-6-15(11)21)16(22)10-20-25(23,24)17-13(18)3-2-4-14(17)19/h2-6,9,16,20,22H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPPRFMEBGKOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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